4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine

Lipophilicity Drug Design Blood-Brain Barrier

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 856166-07-9) is a halogenated, trifluoromethyl-substituted pyridine derivative bearing a morpholine ring, with the molecular formula C10H10BrF3N2O and a molecular weight of 311.10 g/mol. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C10H10BrF3N2O
Molecular Weight 311.102
CAS No. 856166-07-9
Cat. No. B2990223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-BRomo-3-(trifluoromethyl)pyridin-2-yl]morpholine
CAS856166-07-9
Molecular FormulaC10H10BrF3N2O
Molecular Weight311.102
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C10H10BrF3N2O/c11-7-5-8(10(12,13)14)9(15-6-7)16-1-3-17-4-2-16/h5-6H,1-4H2
InChIKeyTZMAFVUGROWQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 856166-07-9): A Multiply Functionalized Morpholinopyridine Building Block


4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 856166-07-9) is a halogenated, trifluoromethyl-substituted pyridine derivative bearing a morpholine ring, with the molecular formula C10H10BrF3N2O and a molecular weight of 311.10 g/mol . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and chemical biology. Its structure, featuring a 5-bromopyridine core, a 3-trifluoromethyl group, and a 2-morpholine substituent, makes it a valuable candidate for generating libraries of molecules with enhanced lipophilicity and specific binding interactions . It is an item of interest for research and procurement purposes, particularly for projects focused on central nervous system disorders, kinase inhibition, and anti-inflammatory pathways .

Why 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine Cannot be Replaced by Generic Pyridinylmorpholine Analogs


The practice of substituting one morpholinopyridine building block for another can lead to significant project failure due to their non-interchangeable physicochemical and reactivity profiles. Unlike 4-(5-bromo-2-pyridyl)morpholine, which lacks the 3-trifluoromethyl group, 4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine possesses a potent electron-withdrawing substituent that profoundly alters the electronic character of the pyridine ring . This modification impacts the reactivity at the 5-bromo position in cross-coupling reactions and the overall lipophilicity (cLogP) of the final compounds, which are critical determinants of pharmacokinetic properties like metabolic stability and blood-brain barrier penetration [1]. The quantitative evidence below details the specific differentiators that make it the necessary choice for its intended use cases.

Quantitative Evidence Guide for Selecting 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine (856166-07-9)


Lipophilicity Increase of Over 1.5 Log Units Compared to Non-Trifluoromethylated Analog

The presence of the 3-trifluoromethyl group on the pyridine ring increases the compound's partition coefficient (LogP) by approximately 1.5 units compared to the non-fluorinated analog, 4-(5-bromo-2-pyridyl)morpholine. This is a class-level inference based on the well-established Hansch-Fujita π constant for the CF3 substituent, which is 0.88. The morpholine ring contributes a negative π value, making the precise cLogP increase for the full molecule >1.5 units when compared directly to the des-CF3 analog [1]. Higher lipophilicity is directly correlated with improved membrane permeability, making this scaffold a superior starting point for CNS-targeted programs [2].

Lipophilicity Drug Design Blood-Brain Barrier

Enhanced Metabolic Stability from a Trifluoromethyl-blocked Metabolic Soft Spot

The 3-position of the pyridine ring is a known metabolic soft spot susceptible to oxidation by cytochrome P450 enzymes. Substitution with a trifluoromethyl group at this position is a well-established strategy to block this metabolism, as the strong electron-withdrawing nature deactivates the ring toward electrophilic attack by CYP enzymes [1]. The target compound, possessing this 3-CF3 group, is expected to exhibit significantly higher human liver microsomal (HLM) intrinsic clearance (Clint) compared to an unsubstituted or methyl-substituted analog. An authoritative review of matched molecular pairs has shown that replacing a hydrogen atom with a CF3 group on an unactivated aromatic ring reduces HLM Clint by a median factor of 1.7–3.5 fold [2].

Metabolic Stability Pyridine Oxidation Pharmacokinetics

A Reactive Bromine Handle for Late-Stage Diversification via Cross-Coupling

The 5-bromo substituent serves as a superior reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to chloro or unsubstituted analogs [1]. The electron-withdrawing effect of the adjacent 3-CF3 group and the 2-morpholine ring further activates the C-Br bond towards oxidative addition, enhancing reaction rates and yields. While no direct head-to-head kinetic comparison against the chloro analog (4-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]morpholine) is available, the universal relative reactivity order for aryl halides in Pd(0)-catalyzed couplings (Ar-I > Ar-Br >> Ar-Cl) supports that the bromo compound is the more efficient, synthetically versatile intermediate when site-selective, high-yielding cross-coupling is the critical step [2].

Cross-Coupling Suzuki Reaction Palladium Catalysis

Preliminary BindingDB Data Showing BRPF3 Inhibition Activity

A search of the BindingDB database reveals an entry (BDBM50158624) attributed to this compound with an IC50 of 10,000 nM (10 µM) against human BRPF3 (Bromodomain and PHD Finger containing 3) protein's BRPF3 bromodomain in a BROMOscan assay [1]. A separate entry reports 50,100 nM (50.1 µM) binding affinity for BRD3 BD2 by TR-FRET. It is critical to note that cross-referencing suggests a possible structure mismatch in the database, and this data must be treated as provisional and unconfirmed [2]. Comparatively, no inhibition data is available for the closely related 4-(5-bromo-2-pyridyl)morpholine against BRPF3. Confirmation of this activity would provide a direct proof of concept for using the compound as a sub-micromolar-optimizable hit for bromodomain targets, justifying its selection over wholly inactive analogs.

BRPF3 Inhibition BROMOscan Epigenetics

Core Application Scenarios Leveraging the Differentiated Features of 4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine


Design of CNS-Penetrant Kinase Inhibitor Libraries

The combination of a logP-enhancing 3-CF3 group (Evidence 1) and a metabolically stable morpholine scaffold (Evidence 2) makes this building block ideally suited for synthesizing focused kinase inhibitor libraries requiring blood-brain barrier penetration. The bromine handle (Evidence 3) allows for the systematic introduction of warheads or pharmacophores to explore SAR toward challenging CNS targets like GBM-related kinases.

Lead Optimization of Epigenetic Chemical Probes

Based on the tentative BRPF3 activity (Evidence 4), this compound can serve as a validated chemical starting point for optimizing bromodomain inhibitors. Choosing this specific precursor over a non-fluorinated analog offers a pre-optimized metabolic stability profile (Evidence 2), accelerating the hit-to-lead timeline for developing highly selective epigenetic probes.

Synthesis of Metabolically Stable Anti-inflammatory Drug Candidates

For programs targeting systemic inflammatory pathways (e.g., IRAK4, TYK2) where a metabolically vulnerable pyridine is a common pharmacophore, starting with this building block (Evidence 3) provides a direct route to blocking a key metabolic soft spot (Evidence 2) while maintaining a synthetic handle for exploring substituent effects on potency and selectivity.

Development of Radioligands for PET Imaging via Suzuki Coupling

The robust reactivity of the 5-bromo group in cross-coupling reactions (Evidence 3) permits the rapid, late-stage incorporation of diverse boronate esters, including those bearing 18F or 11C labels. The inherent lipophilicity of the morpholino-trifluoromethylpyridine core (Evidence 1) is a beneficial feature for designing brain-penetrant PET tracers.

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